molecular formula C12H14BF3O2 B14081220 (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid

(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid

Cat. No.: B14081220
M. Wt: 258.05 g/mol
InChI Key: OANRIWCUKGKWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a cyclopentyl group and a trifluoromethyl group. The unique structural features of this compound make it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is highly efficient, making it suitable for large-scale production.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of automated systems reduces the risk of human error and enhances the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, (3-Cyclopentyl-5-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of the cyclopentyl group, which enhances its reactivity and stability in various chemical reactions. This structural feature also makes it more versatile in its applications, particularly in the synthesis of complex organic molecules .

Properties

Molecular Formula

C12H14BF3O2

Molecular Weight

258.05 g/mol

IUPAC Name

[3-cyclopentyl-5-(trifluoromethyl)phenyl]boronic acid

InChI

InChI=1S/C12H14BF3O2/c14-12(15,16)10-5-9(8-3-1-2-4-8)6-11(7-10)13(17)18/h5-8,17-18H,1-4H2

InChI Key

OANRIWCUKGKWLJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C(F)(F)F)C2CCCC2)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.